

In-Depth Technical Guide: 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Ethynylpyrazin-2-amine**

Cat. No.: **B581183**

[Get Quote](#)

CAS Number: 1005349-13-2

This technical guide provides a comprehensive overview of **3-Ethynylpyrazin-2-amine**, a heterocyclic amine of interest to researchers, scientists, and drug development professionals. The document details its chemical properties, a plausible synthetic route, and explores its potential biological activities based on the known pharmacology of related pyrazine derivatives.

Physicochemical Properties

3-Ethynylpyrazin-2-amine is a small molecule with the following key characteristics:

Property	Value
CAS Number	1005349-13-2
Molecular Formula	C ₆ H ₅ N ₃
Molecular Weight	119.12 g/mol
Boiling Point	291 °C at 760 mmHg[1]
Storage Conditions	Under inert gas (nitrogen or Argon) at 2–8 °C[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-Ethynylpyrazin-2-amine** is not readily available in the public domain, a highly plausible and widely utilized method for its preparation is the Sonogashira cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3]

The proposed synthetic pathway would involve the coupling of a 3-halopyrazin-2-amine (e.g., 3-chloro- or 3-bromopyrazin-2-amine) with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection if necessary.

Logical Workflow for Synthesis:

↓
Step 1↓
Step 2

↓

↓

↓
Step 3

↓

[Click to download full resolution via product page](#)

Caption: Proposed Sonogashira coupling synthesis of **3-Ethynylpyrazin-2-amine**.

Experimental Protocol: General Sonogashira Coupling

The following is a general protocol for a Sonogashira coupling reaction that can be adapted for the synthesis of **3-Ethynylpyrazin-2-amine**.^{[4][5]}

Materials:

- 3-Halopyrazin-2-amine (1.0 eq)
- (Trimethylsilyl)acetylene (1.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) (0.02 eq)
- Copper(I) iodide (CuI) (0.04 eq)
- Triethylamine (Et_3N) (2.0 eq)
- Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

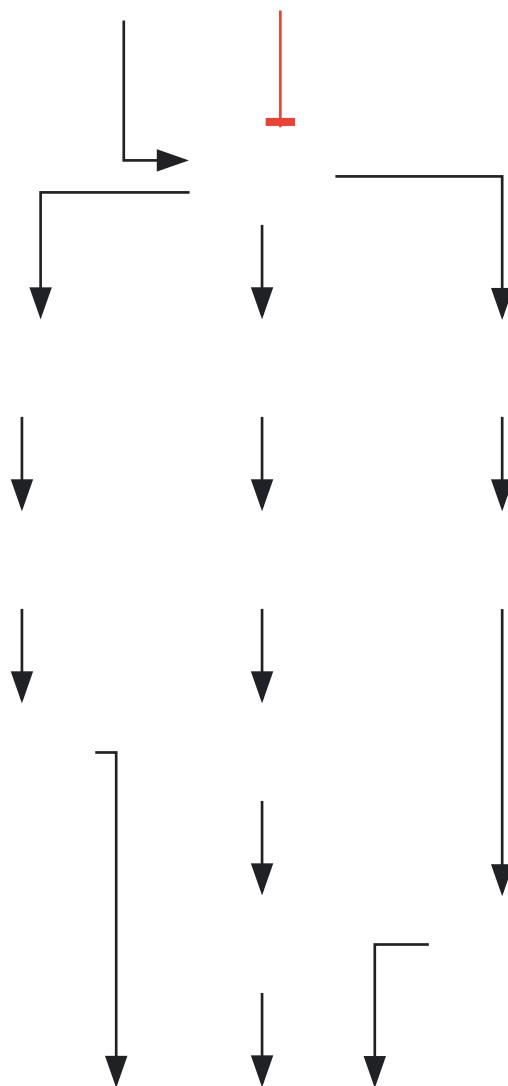
Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-halopyrazin-2-amine, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, and CuI .
- Add the anhydrous, degassed solvent, followed by triethylamine.
- Add (trimethylsilyl)acetylene dropwise to the stirred solution.
- The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

- The crude product is purified by column chromatography on silica gel.

Deprotection of the Trimethylsilyl (TMS) Group: If trimethylsilylacetylene is used, the resulting TMS-protected intermediate will require deprotection. A common method involves stirring the intermediate with a mild base such as potassium carbonate in methanol at room temperature.

Potential Biological Activities and Signaling Pathways


While specific biological data for **3-Ethynylpyrazin-2-amine** is not currently available, the pyrazine and pyrazole scaffolds are prevalent in many biologically active compounds. This suggests that **3-Ethynylpyrazin-2-amine** could exhibit a range of pharmacological activities, most notably as a kinase inhibitor or an antimicrobial agent.

Kinase Inhibition

Numerous pyrazine and pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Potential Signaling Pathway Involvement:

Many small molecule kinase inhibitors targeting pathways such as the one initiated by Fibroblast Growth Factor Receptors (FGFRs) have been developed. These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and survival. It is plausible that **3-Ethynylpyrazin-2-amine** could act as an inhibitor in similar signaling cascades.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the FGFR signaling pathway by **3-Ethynylpyrazin-2-amine**.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

- Recombinant kinase
- Kinase-specific substrate
- ATP
- ADP-Glo™ Kinase Assay kit (Promega)
- **3-Ethynylpyrazin-2-amine** (dissolved in DMSO)
- Assay buffer
- White, opaque 96-well plates

Procedure:

- Prepare serial dilutions of **3-Ethynylpyrazin-2-amine** in the appropriate assay buffer.
- In a 96-well plate, add the kinase and the test compound at various concentrations. Include a positive control (kinase with a known inhibitor) and a negative control (kinase with DMSO).
- Initiate the reaction by adding the kinase-specific substrate and ATP.
- Incubate the plate at the optimal temperature for the kinase for a specified period (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay kit instructions. This typically involves a two-step process of depleting unused ATP and then converting ADP to ATP, which drives a luciferase-based reaction.
- Measure the luminescence signal using a plate reader.
- Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Antimicrobial Activity

Pyrazine derivatives are also known for their antimicrobial properties. For instance, various N-substituted 3-aminopyrazine-2-carboxamides have demonstrated activity against *Mycobacterium tuberculosis* and other bacteria and fungi.^[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

- Bacterial or fungal strain of interest
- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
- **3-Ethynylpyrazin-2-amine** (dissolved in a suitable solvent, e.g., DMSO)
- Sterile 96-well microplates

Procedure:

- Prepare a standardized inoculum of the microorganism in the growth medium.
- Prepare serial two-fold dilutions of **3-Ethynylpyrazin-2-amine** in the growth medium in the wells of a 96-well plate.
- Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).
- Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

3-Ethynylpyrazin-2-amine is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Based on its structural similarity to known bioactive compounds, it is a promising candidate for evaluation as a kinase inhibitor and an antimicrobial agent. The synthetic and experimental protocols outlined in this guide provide a foundation for researchers to explore the properties and potential applications of this compound. Further studies are warranted to elucidate its specific biological targets and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Ethynylpyrazin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b581183#3-ethynylpyrazin-2-amine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com